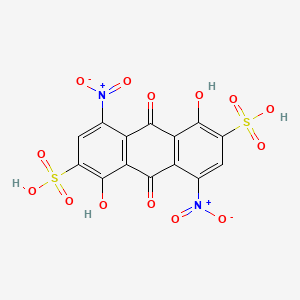
1,4-Diacetoxy-2-bromobenzene
Vue d'ensemble
Description
Méthodes De Préparation
1,4-Diacetoxy-2-bromobenzene can be synthesized by reacting 1,4-benzoquinone with zinc bromide in the presence of acetic anhydride . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. This method is commonly used in laboratory settings for the preparation of this compound .
Analyse Des Réactions Chimiques
1,4-Diacetoxy-2-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form bromohydroquinone.
Reduction Reactions: The acetoxy groups can be reduced to form hydroxy groups under specific conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4-Diacetoxy-2-bromobenzene has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including bromohydroquinone and (Sp, S)-1-(2,5-diacetoxyphenyl)-2-(p-tolylsulfinyl)ferrocene.
Biomedical Research:
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Diacetoxy-2-bromobenzene involves its ability to undergo substitution, oxidation, and reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of different products. The specific mechanism depends on the type of reaction and the reagents used .
Comparaison Avec Des Composés Similaires
1,4-Diacetoxy-2-bromobenzene can be compared with other similar compounds, such as:
1,4-Diacetoxybenzene: Lacks the bromine atom, which affects its reactivity and applications.
2,5-Diacetoxy-1-bromobenzene: Has a different substitution pattern, leading to variations in its chemical properties and reactivity.
1,4-Dibromo-2,5-diacetoxybenzene: Contains two bromine atoms, which significantly alters its reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetoxy and bromine groups, which contribute to its distinct chemical properties and applications .
Propriétés
IUPAC Name |
(4-acetyloxy-3-bromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)14-8-3-4-10(9(11)5-8)15-7(2)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFNWOHWJOCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391036 | |
| Record name | 1,4-Diacetoxy-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52376-16-6 | |
| Record name | 1,4-Diacetoxy-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[3-(2-chloroethyl)ureido]benzoate](/img/structure/B1608533.png)
![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)



![2-[(2,6-Dichlorophenoxy)methyl]oxirane](/img/structure/B1608544.png)




![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)


